2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid
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Overview
Description
2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid is a synthetic organic compound characterized by the presence of a pyrrole ring attached to a benzoyl group, which is further linked to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through organocatalytic approaches, which are efficient and environmentally friendly.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Formation of the Amino Acetic Acid Moiety: The final step involves the reaction of the intermediate with glycine or its derivatives under appropriate conditions to form the amino acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 2-[(4-pyrrol-1-ylbenzyl)amino]acetic Acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the amino acetic acid moiety can facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-[(4-pyrrol-1-ylbenzoyl)amino]propanoic Acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-[(4-pyrrol-1-ylbenzoyl)amino]butanoic Acid: Contains a butanoic acid moiety.
2-[(4-pyrrol-1-ylbenzoyl)amino]pentanoic Acid: Contains a pentanoic acid moiety.
Uniqueness
2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-[(4-pyrrol-1-ylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)15-7-1-2-8-15/h1-8H,9H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPYUNKXLFIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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